molecular formula C9H5F3IN B8046918 5-Iodo-2-(trifluoromethyl)phenylacetonitrile

5-Iodo-2-(trifluoromethyl)phenylacetonitrile

Cat. No.: B8046918
M. Wt: 311.04 g/mol
InChI Key: MDCWUIOZXIQMGQ-UHFFFAOYSA-N
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Description

5-Iodo-2-(trifluoromethyl)phenylacetonitrile is an organic compound with the molecular formula C9H5F3IN It is characterized by the presence of an iodo group and a trifluoromethyl group attached to a phenyl ring, along with an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the iodination of a trifluoromethyl-substituted phenylacetonitrile using iodine and a suitable oxidizing agent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-(trifluoromethyl)phenylacetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

5-Iodo-2-(trifluoromethyl)phenylacetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Iodo-2-(trifluoromethyl)phenylacetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodo and trifluoromethyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Iodo-2-(trifluoromethyl)phenylacetonitrile is unique due to the combination of the iodo and trifluoromethyl groups on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

2-[5-iodo-2-(trifluoromethyl)phenyl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3IN/c10-9(11,12)8-2-1-7(13)5-6(8)3-4-14/h1-2,5H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCWUIOZXIQMGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)CC#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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